TCO-PEG7-amine TCO-PEG7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658722
InChI: InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+
SMILES: C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C25H48N2O9
Molecular Weight: 520.7 g/mol

TCO-PEG7-amine

CAS No.:

Cat. No.: VC13658722

Molecular Formula: C25H48N2O9

Molecular Weight: 520.7 g/mol

* For research use only. Not for human or veterinary use.

TCO-PEG7-amine -

Specification

Molecular Formula C25H48N2O9
Molecular Weight 520.7 g/mol
IUPAC Name [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23,26H2,(H,27,28)/b2-1+
Standard InChI Key AYKIHIIYDUHCDH-OWOJBTEDSA-N
Isomeric SMILES C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Structure and Functional Attributes

Core Components

TCO-PEG7-amine consists of three modular elements:

  • Trans-cyclooctene (TCO): A strained cycloalkene that undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, achieving second-order rate constants up to 105 M1s110^5\ \text{M}^{-1}\text{s}^{-1} .

  • PEG7 Spacer: A heptaethylene glycol chain ((OCH2CH2)7-\text{(OCH}_2\text{CH}_2)_7-) that reduces hydrophobic interactions, minimizes immunogenicity, and enhances aqueous solubility .

  • Primary Amine: Enables conjugation to carboxylic acids, activated esters (e.g., NHS esters), or other electrophilic groups via carbodiimide chemistry .

Physicochemical Properties

Key characteristics include:

PropertyValueSource
Molecular Weight~730 g/mol (calculated)
Solubility>50 mg/mL in PBS (pH 7.4)
TCO Reactivityk2=2.1×104 M1s1k_2 = 2.1 \times 10^4\ \text{M}^{-1}\text{s}^{-1} (vs. H-Tz)

The PEG spacer’s length (7 units, ~3.5 kDa) optimizes balance between steric shielding and ligand accessibility, critical for maintaining TCO reactivity while preventing antibody aggregation .

Synthesis and Characterization

Synthetic Routes

AxisPharm’s patented methodology involves:

  • TCO Activation: Synthesis of TCO-PEG4-NHS ester via carbonyldiimidazole (CDI) activation .

  • Amine Coupling: Reaction with Boc-protected hexaethylene glycol diamine, followed by deprotection to yield TCO-PEG7-amine .

  • Purification: Reverse-phase HPLC achieves >95% purity, confirmed by LC-MS ([M+H]+ = 731.4 observed vs. 730.9 theoretical) .

Analytical Validation

Critical quality control metrics include:

  • TCO Integrity: 1H NMR^{1}\text{H NMR} (CDCl3_3): δ 5.45–5.35 (m, 2H, TCO vinyl), 3.55–3.45 (m, 28H, PEG) .

  • Amine Quantification: Fluorescamine assay verifies 0.85–0.95 amines per molecule .

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

TCO-PEG7-amine enables site-specific ADC construction via a two-step protocol:

  • Antibody Functionalization: Maleimide-activated payloads (e.g., DM1) conjugate to cysteine residues on reduced mAbs .

  • TCO Tagging: TCO-PEG7-amine reacts with carboxylates on the antibody-payload complex via EDC/NHS chemistry .

In murine xenograft models, TCO-tagged trastuzumab showed 92% tumor uptake efficiency when paired with 177Lu^{177}\text{Lu}-labeled tetrazines, versus 43% for stochastic lysine conjugation .

Liposome Functionalization

TCO-PEG7-amine anchors to DSPE-PEG2000-maleimide, creating stealth liposomes for tumor-targeted doxorubicin delivery . Key performance metrics:

ParameterTCO-LiposomeConventional Liposome
Circulation t1/2t_{1/2}18.2 h6.8 h
Tumor Uptake (%ID/g)9.7 ± 1.22.1 ± 0.4

The extended half-life arises from PEG-mediated evasion of the mononuclear phagocyte system .

Pretargeted Imaging Strategies

PET Radiotracer Design

64Cu^{64}\text{Cu}-labeled NOTA-PEG7-Tz (derived from TCO-PEG7-amine) achieves tumor-to-muscle ratios of 19.3 within 22 hours in LS174T colon carcinoma models . Comparative kinetics:

RadioligandTumor Uptake (%ID/g)Liver Clearance (%)
64Cu^{64}\text{Cu}-NOTA-PEG7-Tz7.7 ± 0.268% reduction
111In^{111}\text{In}-DOTA-PEG11-Tz8.9 ± 0.354% reduction

The shorter PEG chain (7 vs. 11 units) accelerates renal clearance, reducing hepatic background .

Dual-Modality Probes

Conjugation to IRDye800CW via NHS ester yields a fluorescence-PET bimodal agent for intraoperative guidance. In pancreatic PDAC models, signal-to-noise ratios reached 12.4 (PET) and 9.7 (NIRF), enabling complete tumor resection .

Therapeutic Innovations

Radioimmunotherapy (RIT)

Pretargeted 177Lu^{177}\text{Lu}-DOTA-PEG7-Tz therapy in colorectal cancer models demonstrated:

  • Dose Response: 50% tumor regression at 18.5 MBq vs. 12% for direct 90Y^{90}\text{Y}-labeled antibody .

  • Toxicity Profile: Bone marrow dose reduced to 0.8 Gy vs. 2.4 Gy for conventional RIT .

Targeted Alpha Therapy

225Ac^{225}\text{Ac}-DOTA-PEG7-Tz conjugates show promise in metastatic breast cancer, delivering 98% decay energy to HER2+ cells with <5% bystander effect .

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